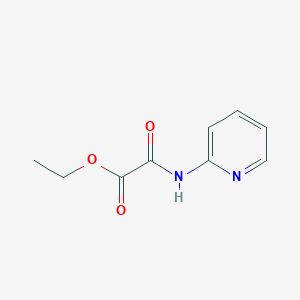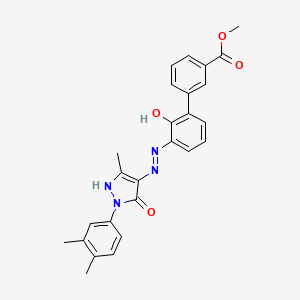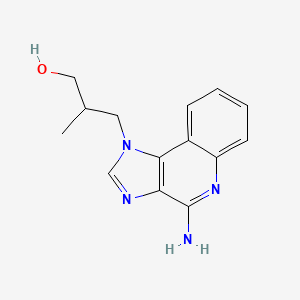
3-Hydroxy Imiquimod
概要
説明
3-Hydroxy Imiquimod is a derivative of Imiquimod, an imidazoquinoline compound known for its immune response-modifying properties. Imiquimod is widely used in dermatology for the treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts . The addition of a hydroxyl group to Imiquimod enhances its chemical properties, making this compound a compound of interest in scientific research and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Imiquimod typically involves the hydroxylation of Imiquimod. One common method includes the use of a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products and impurities .
化学反応の分析
Types of Reactions: 3-Hydroxy Imiquimod undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to Imiquimod.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
3-Hydroxy Imiquimod has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for modulating immune responses.
Medicine: this compound is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and as an active ingredient in topical formulations .
作用機序
The mechanism of action of 3-Hydroxy Imiquimod involves the activation of the immune system. It stimulates the production of interferons and other cytokines, leading to the activation of immune cells such as macrophages and dendritic cells. These cells then migrate to the site of infection or lesion, initiating a local immune response that helps eliminate the infectious agent or precancerous cells .
類似化合物との比較
Imiquimod: The parent compound, known for its immune-modulating properties.
Resiquimod: An analog of Imiquimod with enhanced potency and broader immune-stimulating effects.
EAPB0203, EAPB0503, EABP02303: Imidazoquinoxaline analogues with modifications to the imidazoquinoline structure, offering different pharmacological profiles .
Uniqueness: 3-Hydroxy Imiquimod is unique due to the presence of the hydroxyl group, which enhances its chemical reactivity and potential biological activity. This modification allows for more diverse applications and the possibility of developing new therapeutic agents with improved efficacy and safety profiles .
特性
IUPAC Name |
3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRATYRRGCLIWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

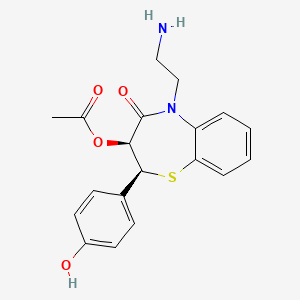
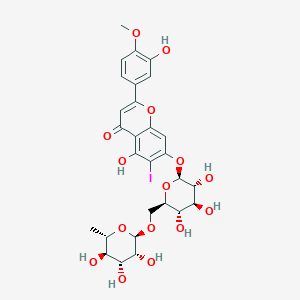
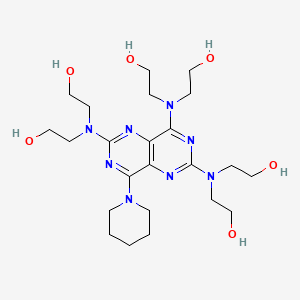
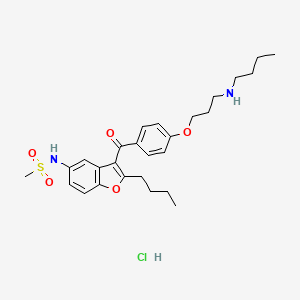
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
